molecular formula C13H9NO4 B1417742 Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate CAS No. 1105191-59-0

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate

Cat. No. B1417742
M. Wt: 243.21 g/mol
InChI Key: WUXRFYWEOGUFDC-UHFFFAOYSA-N
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Description

“Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C13H9NO4 . This compound is part of a class of molecules that contain a benzofuran ring system, which are known to have interesting pharmaceutical applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9NO4/c1-16-13(15)9-7-12(18-14-9)11-6-8-4-2-3-5-10(8)17-11/h2-7H,1H3 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate” is a solid substance . It has a molecular weight of 243.22 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel derivatives of pyrazole-3-carboxylate bearing the benzofuran moiety have been synthesized and demonstrated to possess antibacterial and antifungal activities. This research highlights the compound's potential as a precursor in the development of antimicrobial agents (Siddiqui et al., 2013).
  • A series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties were synthesized, showing excellent yields and potent in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Synthesis, Characterization, and Biological Screening

  • The synthesis of 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives and their analgesic and anti-inflammatory activities have been reported. This work underscores the therapeutic potential of benzofuran isoxazole derivatives in developing new analgesic and anti-inflammatory drugs (Kenchappa & Bodke, 2020).

Innovative Chemical Frameworks

  • Research into isoxazoly] thioureas and their transformation into various novel compounds, including 5-methyl-2[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4dihydropyrazol-3-ones, explores the compound's versatility for creating highly functionalized molecules with potential applications in medicinal chemistry (Rajanarendar et al., 2006).

Novel Antimicrobial and Anti-inflammatory Agents

  • A study on the synthesis and evaluation of novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones for their antimicrobial, anti-inflammatory, LOX-5 inhibitory, and analgesic activity reveals significant findings. This research demonstrates the compound's potential as a scaffold for developing new drugs with multiple therapeutic effects (Rajanarendar et al., 2013).

Future Directions

Benzofuran and its derivatives, including “Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate”, are of significant interest in the field of drug discovery . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the search for efficient antimicrobial candidates . Therefore, future research may focus on exploring its full therapeutic potential for the treatment of microbial diseases .

properties

IUPAC Name

methyl 5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-16-13(15)9-7-12(18-14-9)11-6-8-4-2-3-5-10(8)17-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXRFYWEOGUFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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